molecular formula C26H53NO B3054120 Octadecanamide, N,N-dibutyl- CAS No. 5831-88-9

Octadecanamide, N,N-dibutyl-

Cat. No.: B3054120
CAS No.: 5831-88-9
M. Wt: 395.7 g/mol
InChI Key: OBPFYQODGYGZPG-UHFFFAOYSA-N
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Description

Octadecanamide, N,N-dibutyl- is a chemical compound with the molecular formula C26H53NO. It is a derivative of octadecanamide, where the amide nitrogen is substituted with two butyl groups. This compound is known for its applications in various fields, including materials science, pharmaceuticals, and nanotechnology.

Scientific Research Applications

Octadecanamide, N,N-dibutyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of materials with specific properties, such as surfactants and lubricants.

Mechanism of Action

Target of Action

A related compound, dibutyl phthalate (dbp), has been shown to interact with the aryl hydrocarbon receptor (ahr) in mouse cortical neurons .

Mode of Action

It’s worth noting that dbp-induced apoptosis and neurotoxicity are mediated via the ahr . This suggests that Octadecanamide, N,N-dibutyl- might have a similar interaction with its targets, leading to changes at the cellular level.

Biochemical Pathways

The related compound dbp has been found to affect the “lps-inos-inflammatory mediators” inflammatory signaling pathway . This could potentially provide some insight into the biochemical pathways affected by Octadecanamide, N,N-dibutyl-.

Result of Action

Dbp has been shown to stimulate caspase-3 and ldh activities as well as ros formation in a concentration and time-dependent manner . This suggests that Octadecanamide, N,N-dibutyl- might have similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octadecanamide, N,N-dibutyl-. For instance, exogenous diisooctyl phthalate and dibutyl phthalate have been shown to increase the activities of urease, sucrase, and catalase in the rhizosphere of watermelon in continuous cropping systems . This suggests that environmental factors such as soil type and the presence of other compounds can influence the action of Octadecanamide, N,N-dibutyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N-dibutyl- can be achieved through the ultraviolet-initiated addition of dibutyl phosphite to N,N-dibutyloleamide . This method involves the use of ultraviolet light to initiate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production methods for Octadecanamide, N,N-dibutyl- typically involve large-scale chemical synthesis processes. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Octadecanamide, N,N-dibutyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the butyl groups are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted amides with different functional groups.

Comparison with Similar Compounds

    Octadecanamide: The parent compound without the butyl substitutions.

    N,N-Dibutyloleamide: A related compound with similar structural features.

    N,N-Dibutyl-9(10)-dibutylphosphono-octadecanamide: A derivative with additional phosphono groups.

Uniqueness: Octadecanamide, N,N-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-dibutyloctadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h4-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPFYQODGYGZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562062
Record name N,N-Dibutyloctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-88-9
Record name N,N-Dibutyloctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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